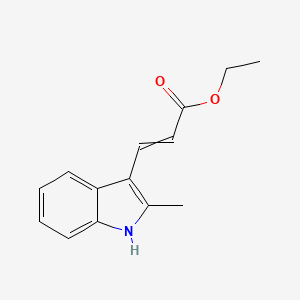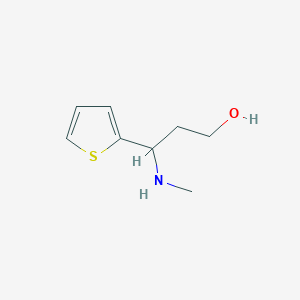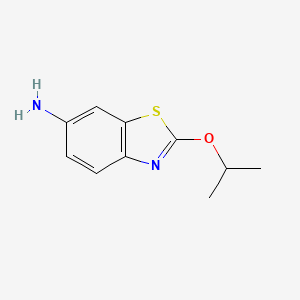
((2-Chloro-2-propenyl)oxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-Chloro-2-propenyl)oxy)benzene: is an organic compound with the molecular formula C9H9ClO It is characterized by the presence of a benzene ring substituted with a ((2-chloro-2-propenyl)oxy) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ((2-Chloro-2-propenyl)oxy)benzene typically begins with benzene and 2-chloro-2-propen-1-ol.
Reaction Conditions: The reaction involves the formation of an ether bond between the benzene ring and the 2-chloro-2-propenyl group. This can be achieved through a nucleophilic substitution reaction, where the hydroxyl group of 2-chloro-2-propen-1-ol is replaced by the benzene ring.
Catalysts and Solvents: Common catalysts for this reaction include strong acids such as sulfuric acid or Lewis acids like aluminum chloride. Solvents such as dichloromethane or toluene are often used to facilitate the reaction.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The product is typically purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: ((2-Chloro-2-propenyl)oxy)benzene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or alkane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include ((2-hydroxy-2-propenyl)oxy)benzene, ((2-amino-2-propenyl)oxy)benzene, or ((2-mercapto-2-propenyl)oxy)benzene.
Oxidation Products: Epoxides or other oxidized derivatives.
Reduction Products: Alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: ((2-Chloro-2-propenyl)oxy)benzene is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Polymer Production: this compound is used in the production of specialty polymers with unique properties.
Coatings and Adhesives: It is utilized in the formulation of coatings and adhesives due to its reactive functional groups.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: ((2-Chloro-2-propenyl)oxy)benzene can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Receptor Binding: The compound may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Mechanistic Insights:
Nucleophilic Attack: The chlorine atom in the ((2-chloro-2-propenyl)oxy) group is susceptible to nucleophilic attack, leading to the formation of various substitution products.
Oxidation and Reduction: The compound’s double bond and ether linkage make it a target for oxidation and reduction reactions, altering its chemical structure and reactivity.
Comparación Con Compuestos Similares
((2-Bromo-2-propenyl)oxy)benzene: Similar structure but with a bromine atom instead of chlorine.
((2-Iodo-2-propenyl)oxy)benzene: Similar structure but with an iodine atom instead of chlorine.
((2-Hydroxy-2-propenyl)oxy)benzene: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness:
Reactivity: The presence of the chlorine atom in ((2-Chloro-2-propenyl)oxy)benzene makes it more reactive in nucleophilic substitution reactions compared to its bromo and iodo analogs.
Applications: The specific reactivity and stability of this compound make it particularly useful in certain industrial and pharmaceutical applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
53299-53-9 |
|---|---|
Fórmula molecular |
C9H9ClO |
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
2-chloroprop-2-enoxybenzene |
InChI |
InChI=1S/C9H9ClO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,1,7H2 |
Clave InChI |
AJVWOOHXLSXQSU-UHFFFAOYSA-N |
SMILES canónico |
C=C(COC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


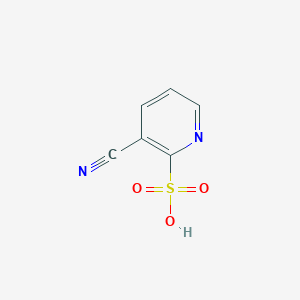
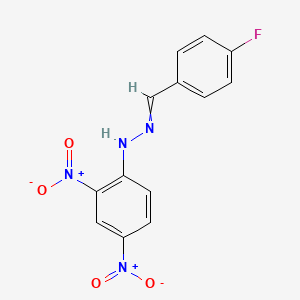

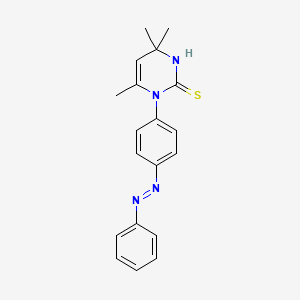
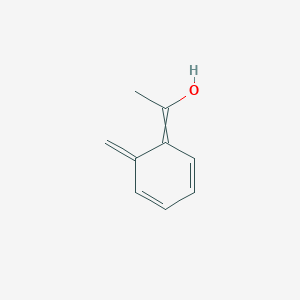
![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)

![3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13950662.png)
![2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13950663.png)

